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Compound of Interest

Compound Name: AVE-8134

Cat. No.: B1666142 Get Quote

Introduction: AVE-8134 is a potent and selective peroxisome proliferator-activated receptor

alpha (PPARα) agonist that has been the subject of significant preclinical research. Developed

by Sanofi-Aventis, this compound has demonstrated potential therapeutic benefits in models of

dyslipidemia, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-

depth overview of the discovery, synthesis, mechanism of action, and key experimental data

related to AVE-8134, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale
AVE-8134 was identified as a structurally novel, potent PPARα agonist through a dedicated

drug discovery program. The rationale for its development was to harness the therapeutic

benefits of PPARα activation, such as improving lipid profiles and glucose metabolism, while

potentially mitigating the side effects associated with less selective PPAR agonists.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for AVE-8134 in various

preclinical studies.

Table 1: In Vitro Potency of AVE-8134[1]
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Receptor Species EC50 (μM)

PPARα Human 0.01

PPARα Rodent 0.3

PPARδ Not specified Not active

Table 2: In Vivo Efficacy of AVE-8134 in Animal Models
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Animal
Model

Species Dose Duration
Key
Findings

Reference

Transgenic

hApo A1 Mice
Mouse

1-30

mg/kg/day

(p.o.)

12 days

Dose-

dependent

decrease in

plasma

triglycerides;

Increase in

serum HDL-

cholesterol,

hApo A1, and

mouse Apo E

levels.

[1]

Insulin-

resistant ZDF

Rats

Rat (female)
3-30

mg/kg/day
2 weeks

Improved

insulin-

sensitivity

index.

[1]

Pre-diabetic

ZDF Rats
Rat (male) 10 mg/kg/day 8 weeks

Anti-diabetic

action

comparable

to

rosiglitazone

without

significant

effects on

body or heart

weight.

[1]

ZDF Rats Rat (male) 20 mg/kg/day 12 weeks

~20-fold

increase in

hepatic

mRNA levels

of LPL and

PDK4.

[1]
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Post-

Myocardial

Infarction

Rats

Rat
0.3

mg/kg/day
Not specified

Improved

cardiac and

vascular

function,

increased life

expectancy

without

lowering

blood

pressure.

Mechanism of Action and Signaling Pathways
AVE-8134 exerts its effects primarily through the activation of PPARα, a nuclear receptor that

plays a critical role in the regulation of lipid and glucose metabolism. Upon binding to AVE-
8134, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds

to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in

the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of AVE-8134-mediated PPARα activation include:

Increased fatty acid catabolism: Upregulation of genes involved in fatty acid uptake,

transport, and β-oxidation.

Modulation of lipoprotein metabolism: Increased expression of lipoprotein lipase (LPL), which

is crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and

chylomicrons, and regulation of apolipoprotein expression.

Improved glucose homeostasis: Regulation of genes such as pyruvate dehydrogenase

kinase 4 (PDK4), which is involved in glucose utilization.

Vascular effects: Increased phosphorylation of endothelial nitric oxide synthase (eNOS),

leading to enhanced nitric oxide (NO) production and potential vasoprotective effects.
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Caption: AVE-8134 signaling through PPARα and eNOS pathways.

Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of AVE-
8134.

Synthesis of AVE-8134 (2-methyl-6-[3-(2-phenyl-oxazol-
4-ylmethoxy)-propoxymethyl]-benzoic acid)
While a detailed, step-by-step protocol from a single source is not readily available in the public

domain, the synthesis can be inferred from the chemical structure and general synthetic

methodologies described in related patents (e.g., WO 00/64876). The synthesis likely involves

a multi-step process:

Step 1: Synthesis of the Phenyl-Oxazole Moiety This would typically involve the condensation

of a benzoyl derivative with an amino acid or its derivative to form the oxazole ring.

Step 2: Synthesis of the Benzoic Acid Moiety with the Propoxymethyl Linker This would likely

start from a substituted toluene derivative, which is then functionalized to introduce the
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propoxymethyl linker and the carboxylic acid group.

Step 3: Coupling of the Two Moieties The final step would involve the coupling of the phenyl-

oxazole and the benzoic acid fragments through an ether linkage.

A plausible, generalized synthetic workflow is presented below:

Benzoyl Derivative

Phenyl-Oxazole Moiety

Condensation

Amino Acid Derivative Substituted Toluene

Functionalized Benzoic Acid
with Linker Attachment Point

Multi-step
Functionalization

AVE-8134

Coupling (Etherification)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for AVE-8134.

PPAR Gal4 Transactivation Assay[1]
This cell-based assay is used to determine the functional activity of compounds on different

PPAR isoforms.

Methodology:

Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

Transfection: Cells are co-transfected with two plasmids:
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An expression vector for a fusion protein containing the ligand-binding domain (LBD) of

the PPAR isoform (α, δ, or γ) and the GAL4 DNA-binding domain.

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activation sequence (UAS).

Compound Treatment: Transfected cells are incubated with varying concentrations of AVE-
8134 or a vehicle control.

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using

a luminometer.

Data Analysis: The luminescence signal is proportional to the activation of the PPAR-LBD.

EC50 values are calculated by plotting the luciferase activity against the compound

concentration.

In Vivo Studies in Animal Models[1]
Transgenic Human Apo A1 (hApo A1) Mice:

Objective: To evaluate the effect of AVE-8134 on lipid profiles.

Protocol:

Female hApo A1 mice are administered AVE-8134 (1-30 mg/kg/day) or vehicle orally for

12 days.

Blood samples are collected at the end of the treatment period.

Plasma triglycerides, serum HDL-cholesterol, hApo A1, and mouse Apo E levels are

measured using standard biochemical assays.

Zucker Diabetic Fatty (ZDF) Rats:

Objective: To assess the anti-diabetic and metabolic effects of AVE-8134.

Protocol for Insulin Sensitivity:
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Female insulin-resistant ZDF rats are treated with AVE-8134 (3-30 mg/kg/day) or vehicle

for 2 weeks.

An oral glucose tolerance test (OGTT) or euglycemic-hyperinsulinemic clamp study is

performed to assess insulin sensitivity.

Protocol for Gene Expression Analysis:

Male ZDF rats are treated with AVE-8134 (20 mg/kg/day) or vehicle for 12 weeks.

At the end of the study, liver tissue is collected.

Total RNA is extracted, and the mRNA levels of target genes (e.g., LPL, PDK4) are

quantified using quantitative real-time PCR (qRT-PCR).

Conclusion
AVE-8134 is a well-characterized, potent, and selective PPARα agonist with significant

preclinical data supporting its potential for the treatment of metabolic and cardiovascular

diseases. This technical guide provides a comprehensive overview of its discovery, synthesis,

mechanism of action, and key experimental findings to aid researchers in the field of drug

discovery and development. The detailed methodologies and summarized quantitative data

offer a valuable resource for designing and interpreting future studies involving AVE-8134 and

other PPARα agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666142#ave-8134-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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